molecular formula C6H7Cl3N2O B1396362 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol CAS No. 1338495-17-2

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol

Cat. No. B1396362
M. Wt: 229.5 g/mol
InChI Key: ZAFWLEBYKKUUBH-UHFFFAOYSA-N
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Description

“2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to possess a wide range of pharmacological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, pyrazole derivatives are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a trichloroethanol group. The pyrazole ring is a five-membered ring with two nitrogen atoms .

Scientific Research Applications

  • Fluorescent Dye Intermediate

    • This compound can be used as an intermediate in the synthesis of fluorescent dyes . These dyes are often used in biological labeling and bioimaging research .
  • Enzyme Substrate

    • This compound can also be used as an enzyme substrate to detect the activity of certain fluorescent molecules .
  • Antileishmanial and Antimalarial Agent

    • Pyrazole-bearing compounds, such as “2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol”, have shown potential for antileishmanial and antimalarial activities .
    • The methods of application would involve synthesizing hydrazine-coupled pyrazoles and testing their efficacy against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
    • The outcomes of this application could include the development of new antileishmanial and antimalarial agents .

properties

IUPAC Name

2,2,2-trichloro-1-(1-methylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFWLEBYKKUUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212946
Record name 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol

CAS RN

1338495-17-2
Record name 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, 1-methyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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